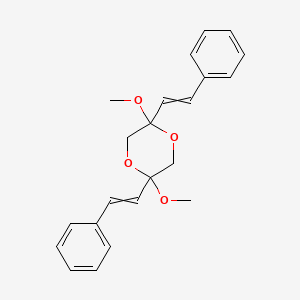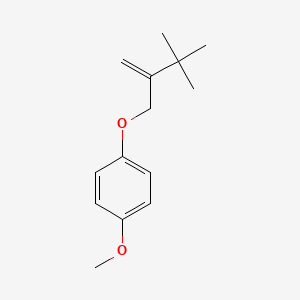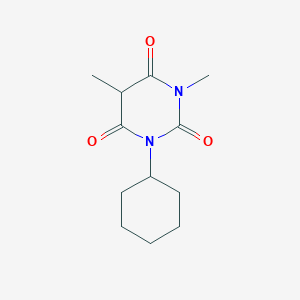![molecular formula C15H18INS B14353950 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide CAS No. 90158-95-5](/img/structure/B14353950.png)
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a pyridinium ion, which is a positively charged nitrogen atom within a pyridine ring, and a sulfanyl group attached to a methylphenyl group The iodide ion serves as the counterion to balance the positive charge on the pyridinium ion
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridinium Ion: The starting material, 4-methylpyridine, is methylated using methyl iodide to form 1-methyl-4-methylpyridinium iodide.
Attachment of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved through a nucleophilic substitution reaction where the 4-methylphenyl group is reacted with a suitable sulfanyl donor, such as thiophenol, under basic conditions.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or cyanides, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides (e.g., chloride, bromide), cyanides.
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a precursor for other pyridinium-based compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials, such as ionic liquids and catalysts for various chemical processes.
Wirkmechanismus
The mechanism by which 1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide exerts its effects depends on its interaction with molecular targets. The positively charged pyridinium ion can interact with negatively charged biological molecules, such as DNA or proteins, leading to inhibition or modulation of their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]ethyl}pyridin-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-4-{2-[(4-chlorophenyl)sulfanyl]ethyl}pyridin-1-ium iodide: This compound has a chlorophenyl group instead of a methylphenyl group, which may affect its reactivity and biological activity.
1-Methyl-4-{2-[(4-methoxyphenyl)sulfanyl]ethyl}pyridin-1-ium iodide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
1-Methyl-4-{2-[(4-nitrophenyl)sulfanyl]ethyl}pyridin-1-ium iodide: The nitro group can introduce additional reactivity, such as participation in redox reactions.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
90158-95-5 |
|---|---|
Molekularformel |
C15H18INS |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-methylphenyl)sulfanylethyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H18NS.HI/c1-13-3-5-15(6-4-13)17-12-9-14-7-10-16(2)11-8-14;/h3-8,10-11H,9,12H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZZZLESYBXKKXIN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCC2=CC=[N+](C=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



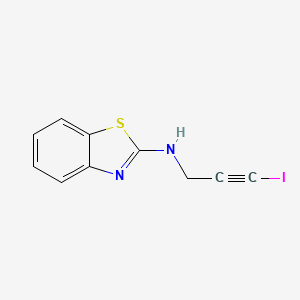
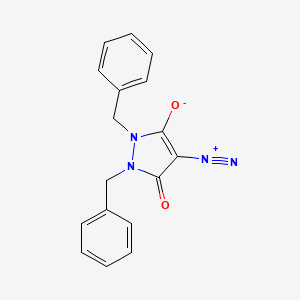
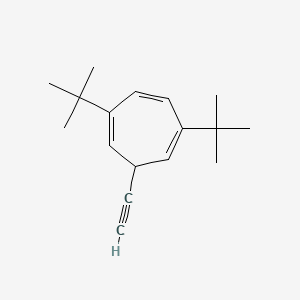
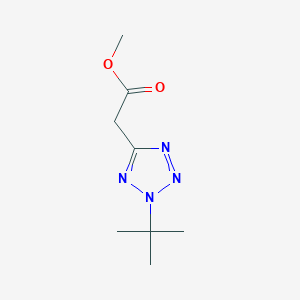
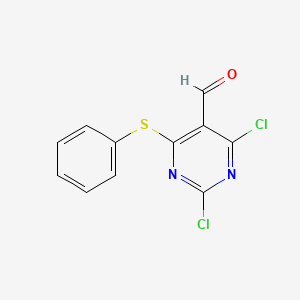
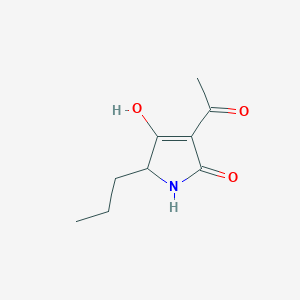

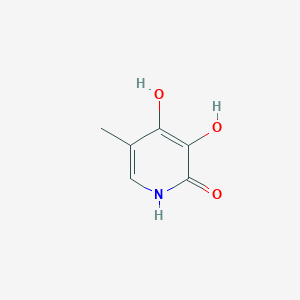
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
